![molecular formula C5H11ClN4 B1433018 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride CAS No. 1384427-54-6](/img/structure/B1433018.png)
2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride
Overview
Description
The compound “2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride” is a derivative of 1,2,4-triazole . It has been used in the synthesis of p-cymene Ru (II) complexes . These complexes have shown anticancer properties when tested on human ovarian cancer cell lines .
Synthesis Analysis
The synthesis of new p-cymene Ru (II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine has been reported . The structures of these complexes were established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies .Scientific Research Applications
Medicinal Chemistry: Anticancer Research
This compound has shown promise in the field of anticancer research. Its structural motif, the 1,2,4-triazole ring, is present in many pharmacologically active compounds . Researchers have been exploring its derivatives for selective cytotoxicity against cancer cell lines, potentially leading to new therapeutic agents .
Agriculture: Pesticide Development
In agriculture, the triazole ring is a common feature in the molecular structure of various fungicides and pesticides. The compound’s derivatives could be synthesized to develop new pesticides with improved efficacy and lower environmental impact .
Industrial Chemistry: Catalysis
The triazole derivatives are known to stabilize copper(I) ions, which are crucial in catalytic processes like the azide-alkyne cycloaddition . This reaction is fundamental in creating diverse organic compounds, indicating the compound’s potential in industrial chemistry.
Environmental Science: Green Chemistry
The triazole core of the compound can be utilized in green chemistry applications. For instance, it can be involved in the synthesis of environmentally benign substances through atom-economical and highly selective processes .
Biochemistry: Enzyme Inhibition
In biochemistry, the compound could be used to design enzyme inhibitors. The triazole ring can mimic the flat aromatic systems often found in natural substrates, allowing it to fit into the active sites of enzymes and modulate their activity .
Pharmacology: Drug Synthesis
The compound’s structure is conducive to synthesizing nucleoside analogues like Ribavirin, an antiviral drug. This showcases its importance in the synthesis of drugs that can treat a wide range of diseases .
properties
IUPAC Name |
2-(2-methyl-1,2,4-triazol-3-yl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c1-9-5(2-3-6)7-4-8-9;/h4H,2-3,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJBPDRFJRJFNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride | |
CAS RN |
1390654-25-7 | |
Record name | 1H-1,2,4-Triazole-5-ethanamine, 1-methyl-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1390654-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.